4-Methyl-4'-nitrobenzophenone
Overview
Description
4-Methyl-4’-nitrobenzophenone is a chemical compound . It is a derivative of benzophenone . It is used in the preparation of nitrogen-containing heterocycles . It appears as a yellow to light brown fine crystalline powder .
Synthesis Analysis
4-Methyl-4’-nitrobenzophenone can be produced via a Friedel-Crafts reaction using excess toluene and 4-nitrobenzoyl chloride . Another synthesis method involves the use of p-Tolunitrile and 4-Chloronitrobenzene (Grignard carbonyl), or 4-Tolylboronic acid and 4-Nitrobenzoyl chloride (Suzuki) .Molecular Structure Analysis
The molecular formula of 4-Methyl-4’-nitrobenzophenone is C14H11NO3 . The average mass is 227.215 Da and the monoisotopic mass is 227.058243 Da .Physical And Chemical Properties Analysis
4-Methyl-4’-nitrobenzophenone has a molar mass of 196.249 . It is a yellow to light brown fine crystalline powder .Scientific Research Applications
Medicinal Chemistry Applications
- Anti-Trypanosomal Agents : Ruthenium(II) complexes with derivatives of 4-Methyl-4'-nitrobenzophenone have been studied for their potential as anti-trypanosomal drugs. These complexes have shown the formation of nitro anion radicals, which are important in the mechanism of action of such drugs (Rodrigues et al., 2008).
Environmental Science Applications
- Photocatalytic Degradation : The photocatalytic mechanism of phenolic compounds, including derivatives of 4-Methyl-4'-nitrobenzophenone, has been elucidated. This research is significant for understanding the degradation of aromatic pollutants in environmental applications (Tolosana-Moranchel et al., 2018).
- Biodegradation Studies : Studies on the biodegradation of nitrophenol compounds, structurally related to 4-Methyl-4'-nitrobenzophenone, have been conducted, revealing insights into the microbial degradation pathways of these pollutants (Bhushan et al., 2000).
Material Science Applications
- Crystal Growth and Characterization : Research on the growth and characterization of crystals like 4-chloro-3-nitrobenzophenone, a compound similar to 4-Methyl-4'-nitrobenzophenone, offers insights into the mechanical properties and fluorescence characteristics of these materials, which could be relevant for 4-Methyl-4'-nitrobenzophenone as well (Aravinth et al., 2014).
Synthesis and Characterization
- Imino-4-Methoxyphenol Thiazole Derived Schiff Bases : These compounds have been synthesized and characterized for their antimicrobial activity. They provide a perspective on the chemical versatility and potential applications of 4-Methyl-4'-nitrobenzophenone derivatives in synthesizing bioactive molecules (Vinusha et al., 2015).
Safety and Hazards
properties
IUPAC Name |
(4-methylphenyl)-(4-nitrophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(9-7-12)15(17)18/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTOMEBQNGDWDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276930 | |
Record name | 4-METHYL-4'-NITROBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4'-nitrobenzophenone | |
CAS RN |
5350-47-0 | |
Record name | NSC32 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-METHYL-4'-NITROBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.